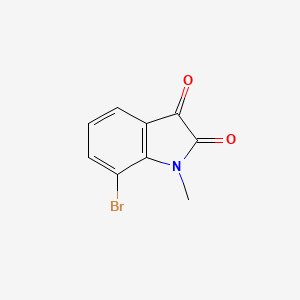

7-Bromo-1-methylindoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-1-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrNO2/c1-11-7-5 (8 (12)9 (11)13)3-2-4-6 (7)10/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

7-Bromo-1-methylindoline-2,3-dione serves as a key intermediate in various chemical syntheses. For instance, Choi and Chi (2004) explored its role in preparing 7-alkylamino-2-methylquinoline-5,8-diones, highlighting its significance in nucleophilic substitution reactions. This study provides insights into the efficient and simple synthetic routes of key intermediates, including 7-bromo-2-methylquinoline-5,8-diones, and proposes a mechanism for the unusual regioselectivity observed in nucleophilic amination of these compounds (Choi & Chi, 2004).

Similarly, Choi et al. (2002) synthesized several novel 7-alkylamino-2-methylquinoline-5,8-diones, starting from 2,5-dimethoxyaniline, through a series of reactions, including oxidative bromination and amination. This process demonstrates the versatility of this compound derivatives in organic synthesis (Choi et al., 2002).

Antiviral Activity

A study by Hamdy et al. (2015) on Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin, a related compound, revealed its potential in antiviral applications. They found that certain derivatives, including 7-chloro-1-methyl-4-(4-vinylphenyl)indoline-2,3-dione, exhibited cytotoxicity to cells within a specific concentration range, suggesting potential for antiviral research (Hamdy et al., 2015).

Crystal Structure Analysis

The work of Abdellaoui et al. (2019) involves the crystal structure and Hirshfeld surface analysis of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, a compound structurally related to this compound. Their study contributes to the understanding of molecular interactions and structure, which is crucial for the development of new materials and drugs (Abdellaoui et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the biological applications of 7-Bromo-1-methylindoline-2,3-dione and similar compounds.

Eigenschaften

IUPAC Name |

7-bromo-1-methylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPFHSOGCBTTEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Br)C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2862143.png)

![methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862145.png)

![8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2862150.png)

![(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2862152.png)

![N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2862154.png)